N-[5-chloro-3-(hydrazinecarbonyl)thiophen-2-yl]acetamide
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Overview
Description
N-[5-chloro-3-(hydrazinecarbonyl)thiophen-2-yl]acetamide is a chemical compound with the molecular formula C7H8ClN3O2S and a molecular weight of 233.68 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a chlorine atom and a hydrazinecarbonyl group, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-chloro-3-(hydrazinecarbonyl)thiophen-2-yl]acetamide typically involves the reaction of 5-chloro-2-thiophenecarboxylic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of acetic anhydride, which facilitates the formation of the acetamide group . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
N-[5-chloro-3-(hydrazinecarbonyl)thiophen-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-[5-chloro-3-(hydrazinecarbonyl)thiophen-2-yl]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-chloro-3-(hydrazinecarbonyl)thiophen-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydrazinecarbonyl group is particularly important for its reactivity and ability to form covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
- N-[5-chloro-2-thienyl]acetamide
- N-[3-(hydrazinecarbonyl)thiophen-2-yl]acetamide
- N-[5-chloro-3-(methylcarbonyl)thiophen-2-yl]acetamide
Uniqueness
N-[5-chloro-3-(hydrazinecarbonyl)thiophen-2-yl]acetamide is unique due to the presence of both a chlorine atom and a hydrazinecarbonyl group on the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[5-chloro-3-(hydrazinecarbonyl)thiophen-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O2S/c1-3(12)10-7-4(6(13)11-9)2-5(8)14-7/h2H,9H2,1H3,(H,10,12)(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLSUIPRRZJXMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(S1)Cl)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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